molecular formula C9H13NO B2359023 2-Amino-2-(2-methylphenyl)ethan-1-ol CAS No. 1094627-41-4

2-Amino-2-(2-methylphenyl)ethan-1-ol

Cat. No.: B2359023
CAS No.: 1094627-41-4
M. Wt: 151.209
InChI Key: WBOFHSAPFDGCGW-UHFFFAOYSA-N
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Description

2-Amino-2-(2-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H13NO. It is a chiral molecule, meaning it has two enantiomers. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-methylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methylbenzaldehyde with nitromethane to form 2-nitro-2-(2-methylphenyl)ethanol, which is then reduced to the desired amine using hydrogenation or other reducing agents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(2-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-methylbenzaldehyde or 2-methylbenzoic acid.

    Reduction: Formation of this compound from nitro intermediates.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-2-(2-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-methylphenyl)ethan-1-ol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological processes, leading to its observed effects. The specific pathways involved depend on the context of its application, such as its role as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

**Similar Compounds

Properties

IUPAC Name

2-amino-2-(2-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-4-2-3-5-8(7)9(10)6-11/h2-5,9,11H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOFHSAPFDGCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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